molecular formula C8H7BrN2 B2370839 2-Amino-2-(3-bromophenyl)acetonitrile CAS No. 120667-58-5

2-Amino-2-(3-bromophenyl)acetonitrile

Cat. No.: B2370839
CAS No.: 120667-58-5
M. Wt: 211.062
InChI Key: ZJTSSLCMKVEGLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile typically involves the reaction of 3-bromobenzyl cyanide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate adjustments in reaction conditions and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromophenyl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-bromophenyl)acetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)acetonitrile
  • 2-Amino-2-(2-bromophenyl)acetonitrile
  • 2-Amino-2-(3-chlorophenyl)acetonitrile

Uniqueness

2-Amino-2-(3-bromophenyl)acetonitrile is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTSSLCMKVEGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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